
Atazanavir-d6
Übersicht
Beschreibung
Atazanavir-d6 (chemical name: deuterated atazanavir) is a stable isotopically labeled compound used primarily as an internal standard (IS) in quantitative bioanalytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . It is derived from Atazanavir, a potent HIV-1 protease inhibitor, by replacing six hydrogen atoms with deuterium (²H) at specific molecular positions . This isotopic substitution enhances its mass spectral differentiation from the non-deuterated analyte, ensuring precise quantification in pharmacokinetic studies and therapeutic drug monitoring (TDM) . This compound is critical for minimizing matrix effects and improving assay accuracy in clinical and pharmaceutical research .
Vorbereitungsmethoden
Chemical Synthesis of Atazanavir Base
The preparation of Atazanavir-d6 begins with the synthesis of the parent compound, atazanavir, followed by targeted deuteration. The foundational synthetic route for atazanavir, as described by Fan et al. (2008), involves a multi-step process starting with N-methoxycarbonyl-L-tert-leucine .
Stepwise Assembly of Atazanavir
The synthesis proceeds via a diastereoselective reduction approach, where N-methoxycarbonyl-L-tert-leucine undergoes activation with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 42°C for 3 hours . This step generates the reactive acyl chloride intermediate, which is subsequently coupled with 1-[4-(pyridine-2-yl)phenyl]-(5S)-2,5-diamino-(4S)-hydroxy-6-phenyl-2-azahexane in DCM at room temperature . The reaction mixture is washed with citric acid, potassium carbonate, and sodium chloride solutions to remove byproducts, followed by concentration under reduced pressure and recrystallization from an ethanol-water (1:1) mixture to yield atazanavir monomer with a 74.2% yield .
Critical Reaction Parameters
Key factors influencing the efficiency of this synthesis include:
-
Temperature control : Maintaining 42°C during acyl chloride formation ensures complete conversion without side reactions .
-
Solvent selection : Dichloromethane facilitates both the acylation and coupling steps due to its polarity and compatibility with acid-sensitive intermediates .
-
Purification strategy : Recrystallization from ethanol-water minimizes impurities, achieving a high-purity product suitable for subsequent deuteration .
Deuterium Incorporation Strategies
Deuteration of atazanavir to produce this compound involves substituting six hydrogen atoms with deuterium at specific methoxy and methyl groups, as indicated by the molecular formula C38H52N6O7 and the SMILES notation .
Site-Specific Deuteration Techniques
The deuterium atoms in this compound are introduced at the methoxy groups of the carbamate moieties and the methyl groups of the tert-leucine residues . Two primary methods are employed:
Post-Synthetic Isotopic Exchange
This approach involves treating pre-synthesized atazanavir with deuterated reagents, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), under acidic or basic conditions to facilitate H/D exchange . However, this method is less favored due to potential side reactions and incomplete deuteration .
Building Block Synthesis with Deuterated Precursors
A more efficient strategy utilizes deuterated starting materials. For example, N-methoxy-d3-carbonyl-L-tert-leucine-d3 is synthesized by reacting L-tert-leucine with deuterated methyl chloroformate (ClCO₂CD₃) in the presence of triethylamine . This ensures complete deuteration at the methoxy and methyl positions before incorporation into the atazanavir backbone .
Reaction Optimization for Deuteration
-
Catalytic deuteration : Palladium-on-carbon (Pd/C) in deuterated solvents (e.g., CD₃OD) enables selective deuteration of aromatic rings under hydrogen-deuterium exchange conditions .
-
Protection-deprotection strategies : Temporary protection of amine and hydroxyl groups with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups prevents unintended deuteration at reactive sites .
Purification and Crystallization of this compound
Solvent-Based Crystallization
Following deuteration, this compound is purified using a mixed-solvent system. A patent by EP2956439A1 describes dissolving the crude product in ethyl acetate-methanol (4:1 v/v) and adding sulfuric acid to precipitate this compound sulfate . The crystalline product is isolated via filtration and dried under vacuum at 50°C .
Chromatographic Purification
For analytical-grade material, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of deuterated acetonitrile-D2O (0.1% formic acid) achieves >99% purity .
Analytical Validation of this compound
Mass Spectrometry and Isotopic Purity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms the molecular ion at m/z 710.9 [M+H]⁺, consistent with the molecular formula C38H52N6O7 . Isotopic purity is assessed by comparing the intensity of the deuterated (m/z 710.9) and non-deuterated (m/z 704.9) peaks, with a typical deuterium incorporation efficiency of ≥98% .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis in DMSO-d6 reveals the absence of proton signals at δ 3.15 (methoxy protons) and δ 1.20 (methyl protons), confirming successful deuteration .
Industrial-Scale Production Considerations
Cost-Effective Deuterated Reagents
Large-scale synthesis prioritizes deuterated reagents with high isotopic enrichment (≥99.5%) and low cost, such as deuterated methanol (CD₃OD) over custom-synthesized intermediates .
Analyse Chemischer Reaktionen
Atazanavir-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat Oxidationsreaktionen eingehen.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie spezifische Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Overview:
Therapeutic drug monitoring is crucial for optimizing antiretroviral therapy in HIV patients. Atazanavir-d6 facilitates the assessment of plasma levels of atazanavir, helping clinicians adjust dosages to achieve therapeutic efficacy while minimizing toxicity.
Case Study Example:
A clinical study focused on patients with persistent viral replication despite highly active antiretroviral therapy (HAART). The study utilized this compound to monitor drug levels accurately and assess the therapeutic outcomes of switching to an atazanavir-based regimen. Results indicated improved viral suppression correlating with appropriate dosing adjustments based on monitored levels .
Drug Interaction Studies
Overview:
Understanding drug interactions is vital for effective HIV treatment regimens. This compound serves as a valuable tool in assessing how other medications may affect the pharmacokinetics of atazanavir.
Case Study Example:
Research has shown that co-administration of certain drugs can significantly alter atazanavir levels. In one study, this compound was used to evaluate interactions with common medications prescribed alongside antiretrovirals. The findings highlighted that certain antifungal agents increased atazanavir concentrations, necessitating careful monitoring and potential dosage adjustments .
Structural and Conformational Studies
Overview:
this compound is also utilized in studies focusing on the structural properties and conformations of protease inhibitors in different solvents, which can influence their activity.
Case Study Example:
A research paper presented solution conformations of atazanavir in deuterated solvents, including DMSO-d6 and chloroform. The study provided insights into how these conformations affect the binding affinity to the HIV protease enzyme, contributing to a better understanding of its mechanism of action .
Wirkmechanismus
Atazanavir-d6 exerts its effects by selectively inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the processing of viral Gag and Gag-Pol polyproteins into mature, functional proteins required for viral replication. By binding to the active site of the HIV-1 protease, this compound prevents the formation of mature virions, thereby inhibiting the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Deuterated Compounds
Atazanavir-d6 belongs to a class of deuterated internal standards used for HIV protease inhibitors. Below is a detailed comparison with structurally and functionally related compounds:
This compound vs. Other Deuterated Atazanavir Variants
- Atazanavir-d5 and Atazanavir-d9 : These variants differ in the number of deuterium substitutions (5 and 9, respectively). While this compound is widely used in UPLC-MS/MS assays, Atazanavir-d5 and -d9 are less common but serve similar roles in specialized studies. The choice depends on the required mass shift for unambiguous detection .
- Synthetic Sources : this compound is synthesized by Clearsynth Labs (India) and Toronto Research Chemicals (Canada) with ≥99.1% isotopic purity, comparable to other variants .
This compound vs. Deuterated HIV Protease Inhibitors
- Darunavir-d9 and Ritonavir-d6 : These ISs are co-analyzed with this compound in multi-drug assays. Key differences include:
- Performance : All three ISs exhibit high extraction recovery (97–103%) and low variability, ensuring reliability in plasma-based assays . This compound and Ritonavir-d6 share similar deuterium counts but differ in parent drug specificity and sensitivity ranges.
Comparison with Non-HIV Deuterated Standards
Deuterated compounds like Amoxicillin-d4 and Abiraterone-d4 are used in unrelated therapeutic areas (e.g., antibiotics, oncology). Unlike this compound, these ISs are tailored for distinct drug classes and lack cross-reactivity in HIV protease inhibitor assays .
Analytical and Clinical Significance
Role in Therapeutic Drug Monitoring (TDM)
This compound enables accurate quantification of Atazanavir in human plasma, particularly in combination therapies with Ritonavir or Darunavir. Its deuterated structure eliminates interference from endogenous plasma components, as demonstrated in chromatograms where this compound peaks are baseline-separated from analytes .
Advantages Over Non-Deuterated Analogs
- Mass Spectrometry: The +6 Da mass shift simplifies detection in MRM (multiple reaction monitoring) modes, reducing background noise .
- Stability : Deuterium enhances metabolic stability, though this property is less critical for ISs than for therapeutic deuterated drugs .
Challenges and Limitations
- Isotopic Purity : Batch-to-batch variability in deuterium enrichment (e.g., 99.1% for this compound) must be rigorously controlled to prevent cross-talk in assays .
Biologische Aktivität
Atazanavir-d6 is a deuterated form of atazanavir, an HIV-1 protease inhibitor widely used in antiretroviral therapy. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical implications, and case studies that illustrate its effects in various patient populations.
This compound functions primarily as an inhibitor of the HIV-1 protease, a crucial enzyme in the viral life cycle. By binding to the active site of the protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, inhibiting the maturation of infectious virions. This mechanism is similar to that of its non-deuterated counterpart but may offer advantages in terms of metabolic stability and pharmacokinetics due to the presence of deuterium.
Pharmacokinetics
The pharmacokinetic profile of this compound shows significant differences from atazanavir. Key parameters include:
Parameter | This compound (400 mg) | Atazanavir (400 mg) |
---|---|---|
Absorption | Rapid; T_max ~ 2.5 h | Rapid; T_max ~ 2.5 h |
Bioavailability | Increased by food | Increased by food |
Half-life | 8.9 hours | 7-11 hours |
Metabolism | CYP3A4 substrate | CYP3A4 substrate |
Elimination | 79% feces, 13% urine | 79% feces, 13% urine |
This compound exhibits nonlinear pharmacokinetics with a greater than dose-proportional increase in area under the curve (AUC) and maximum concentration (C_max) values over a range of doses. The half-life is approximately 8.9 hours, with steady-state concentrations achieved within several days of dosing.
Efficacy
This compound has demonstrated comparable antiviral efficacy to other protease inhibitors like ritonavir-boosted lopinavir and efavirenz in both treatment-naive and treatment-experienced patients. Its lower impact on lipid profiles makes it particularly suitable for patients who are prone to hyperlipidemia .
Safety Profile
While generally well-tolerated, this compound can lead to specific side effects such as unconjugated hyperbilirubinemia and nephrolithiasis. A notable case study highlighted a patient who developed nephrolithiasis while on a regimen including atazanavir, emphasizing the need for monitoring renal function during therapy .
Drug Interactions
This compound is both a substrate and an inhibitor of CYP3A4 and P-glycoprotein, which necessitates caution when co-administering with other medications that are metabolized by these pathways . The presence of deuterium may alter its interaction profile slightly, potentially reducing the risk of certain drug-drug interactions.
Case Studies
- Ventricular Tachycardia : Two cases were reported where patients experienced symptomatic ventricular tachycardia associated with prolonged QT intervals while on ritonavir-boosted atazanavir. Discontinuation led to resolution of symptoms, indicating a potential cardiac risk associated with this class of drugs .
- Nephrolithiasis : A case study documented nephrolithiasis in an HIV patient treated with atazanavir-based therapy. The incidence highlights the importance of hydration and monitoring kidney function during treatment .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a reproducible synthesis protocol for Atazanavir-d6?
A robust synthesis protocol must prioritize isotopic purity (>98% deuterium incorporation), reaction yield optimization, and validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Use controlled reaction conditions (e.g., solvent selection, temperature) to minimize isotopic exchange. Cross-validate results with independent analytical techniques (e.g., LC-MS/MS) to confirm structural integrity .
Q. How should researchers characterize this compound to ensure suitability for pharmacokinetic studies?
Characterization should include:
- Isotopic purity : Quantify via isotopic abundance ratios using mass spectrometry .
- Stability : Assess under physiological conditions (pH, temperature) to confirm deuterium retention over time .
- Cross-reactivity : Validate against non-deuterated Atazanavir in assay systems to avoid interference .
Document all parameters in a standardized report format, aligning with guidelines for chemical experiment documentation .
Q. What experimental controls are critical when using this compound as an internal standard in bioanalytical assays?
- Matrix effects : Include blank biological matrices (e.g., plasma) to assess ion suppression/enhancement .
- Recovery rates : Compare extraction efficiency of this compound vs. the analyte in spiked samples.
- Calibration curves : Use ≥6 concentration points with triplicate measurements to ensure linearity (R² > 0.99) .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability be resolved in cross-laboratory studies?
Contradictions often arise from methodological variability. To address this:
- Standardize protocols : Adopt harmonized guidelines for incubation conditions (e.g., liver microsome concentrations, incubation time) .
- Triangulate data : Compare results across multiple techniques (e.g., in vitro hepatocyte assays vs. in vivo tracer studies) .
- Metadata documentation : Record batch-specific details (e.g., enzyme activity of microsomes) to identify confounding variables .
Q. What strategies optimize the detection of isotopic effects in this compound during mass spectrometric analysis?
- High-resolution MS : Use instruments with resolving power >50,000 to distinguish isotopic clusters from background noise .
- Fragmentation patterns : Compare MS/MS spectra of deuterated and non-deuterated forms to identify deuterium retention in key fragments .
- Quantitative thresholds : Establish signal-to-noise ratios >10:1 for reliable detection in complex matrices .
Q. How can researchers validate the absence of deuterium-proton exchange in this compound under experimental conditions?
- pH-controlled studies : Conduct stability assays across pH 2–8 to identify exchange-prone positions .
- Kinetic isotope effect (KIE) analysis : Measure reaction rates (e.g., enzymatic degradation) of this compound vs. non-deuterated form to infer isotopic stability .
- Dynamic NMR : Monitor deuterium retention in real-time under simulated physiological conditions .
Q. Methodological Frameworks
Q. What frameworks ensure rigorous formulation of research questions for this compound studies?
Apply the FINER criteria to evaluate questions for:
- Feasibility : Are resources (e.g., deuterated precursors, analytical instrumentation) available?
- Novelty : Does the study address gaps in isotopic tracer applications or metabolic pathway elucidation?
- Ethical compliance : For in vivo studies, ensure deuterated compound use aligns with institutional guidelines .
Q. How should researchers address reproducibility challenges in this compound-based assays?
- Protocol pre-registration : Document methods in public repositories (e.g., Protocols.io ) before experimentation .
- Inter-laboratory validation : Collaborate with independent labs to replicate critical findings .
- Data transparency : Share raw spectra, chromatograms, and metadata via open-access platforms .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?
- Non-linear regression : Fit data to Hill or Log-logistic models to estimate EC₅₀ values .
- Error propagation : Account for variability in deuterium incorporation rates when calculating confidence intervals .
- Multivariate analysis : Use PCA or PLS-DA to identify confounding factors (e.g., matrix effects) in high-dimensional datasets .
Q. How to structure a research paper on this compound to meet academic standards?
- Introduction : Contextualize the role of deuterated compounds in pharmacokinetic research .
- Methods : Detail isotopic synthesis, analytical validation, and statistical workflows .
- Results : Present data with error margins and reproducibility metrics (e.g., inter-day CV <15%) .
- Discussion : Contrast findings with prior studies, explicitly addressing contradictions through methodological critiques .
Eigenschaften
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-ORLNJQPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678684 | |
Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092540-50-5 | |
Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.